molecular formula C10H12S B1618164 [(2-Methylprop-2-en-1-yl)sulfanyl]benzene CAS No. 702-00-1

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B1618164
CAS No.: 702-00-1
M. Wt: 164.27 g/mol
InChI Key: FNJHDAYSZFKHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene ( 63196-87-2) is a specialized organic sulfide compound with the molecular formula C11H14S and a molecular weight of 178.29 g/mol . This chemical serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring a benzene ring linked to a 2-methylprop-2-en-1-yl group via a sulfur atom, makes it a valuable intermediate for the construction of more complex molecules, including star-shaped systems and functional polymers . The primary research value of this compound lies in its application as a synthon in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental methodologies for creating novel carbon-carbon bonds in advanced organic materials . Furthermore, the sulfide moiety can be utilized in S-alkylation reactions to introduce sulfur-containing side arms onto molecular scaffolds, a strategy commonly employed in the development of star-shaped molecules with potential applications in optoelectronics and as building blocks for dendrimers . Literature reports document its synthesis with yields exceeding 90%, underscoring its accessibility as a research chemical . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJHDAYSZFKHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297283
Record name [(2-methylprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-00-1
Record name NSC115086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-methylprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Methylprop 2 En 1 Yl Sulfanyl Benzene

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.orgnumberanalytics.com These reactions are characterized by a concerted mechanism involving a cyclic transition state and a redistribution of bonding electrons. libretexts.orglibretexts.org For allyl phenyl sulfides, two primary types of sigmatropic rearrangements are of mechanistic interest: the rsc.orgcmu.edu-allylic shift and the cmu.educmu.edu-thio-Claisen rearrangement.

Allylic Phenylthio Shift

Substituted allyl phenyl sulfides are known to undergo a rsc.orgcmu.edu allylic phenylthio shift, where the phenylthio group migrates from one end of the allyl system to the other. rsc.orgrsc.org This rearrangement can be initiated through thermal, photochemical, or acid-catalyzed pathways, each proceeding through a distinct mechanism. rsc.orgrsc.org

The thermal rsc.orgcmu.edu phenylthio shift in allyl phenyl sulfides is proposed to occur via a radical chain mechanism. rsc.orgrsc.org Crossover experiments, where two different sulfides are heated together, have shown the exchange of groups, which supports a dissociative process rather than a purely intramolecular concerted reaction. rsc.org The mechanism likely involves the homolytic cleavage of the carbon-sulfur bond to generate an allyl radical and a phenylthiyl radical. These radicals can then recombine at either end of the allylic system, leading to the rearranged product.

The process can be summarized as follows:

Initiation: Homolytic cleavage of the C-S bond to form radical intermediates.

Propagation: The phenylthiyl radical adds to the double bond of another allyl phenyl sulfide (B99878) molecule, followed by fragmentation to yield the rearranged sulfide and regenerate the phenylthiyl radical.

Termination: Combination of radicals.

Similar to the thermal pathway, the light-induced rsc.orgcmu.edu phenylthio shift is also understood to proceed through a radical chain mechanism. rsc.orgrsc.org Photochemical energy, such as that from ultraviolet radiation (e.g., 254 nm), facilitates the homolytic cleavage of the C-S bond. rsc.org The resulting allyl and phenylthiyl radicals then participate in a chain reaction, analogous to the thermal process, leading to the isomerized product. Crossover experiments under photochemical conditions also confirm the intermolecular nature of this rearrangement. rsc.org

In the presence of an acid catalyst, the mechanism of the rsc.orgcmu.edu phenylthio shift changes significantly. rsc.orgrsc.org The reaction proceeds via an electrophilic mechanism involving an allyl cation intermediate. rsc.org The process is initiated by the protonation of the sulfur atom, which makes the phenylthio group a better leaving group. Subsequent departure of thiophenol generates a resonance-stabilized allyl cation. The thiophenol can then act as a nucleophile, attacking either of the electrophilic carbon atoms of the allyl cation to form the starting material or the rearranged product. rsc.org The absence of crossover products in some acid-catalyzed rearrangements suggests the reaction may occur within a tight ion pair. rsc.org

Table 1: Mechanistic Pathways of the rsc.orgcmu.edu Allylic Phenylthio Shift

Condition Proposed Mechanism Key Intermediate Supporting Evidence
Thermal Radical Chain rsc.orgrsc.org Allyl and Phenylthiyl Radicals Crossover Experiments rsc.org
Light-Induced Radical Chain rsc.orgrsc.org Allyl and Phenylthiyl Radicals Crossover Experiments rsc.org

Thio-Claisen Rearrangements (TCR)

The thio-Claisen rearrangement is the sulfur analogue of the well-known Claisen rearrangement, a cmu.educmu.edu-sigmatropic shift. numberanalytics.comresearchgate.netwikipedia.org In this reaction, an allyl aryl sulfide rearranges upon heating to form an o-allylthiophenol. researchgate.netacs.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgorganic-chemistry.org Unlike the rsc.orgcmu.edu-shift, the thio-Claisen rearrangement is a true intramolecular process. acs.org

The feasibility and rate of the thio-Claisen rearrangement are governed by its energetic landscape, particularly the activation energy required to reach the transition state. Quantum-chemical studies on model compounds like allyl vinyl sulfide provide insight into these energetics. rsc.org

Theoretical calculations using various methods (HF, DFT, MP2) have been employed to model the rearrangement of allyl vinyl sulfide. These studies indicate that the reaction proceeds through a chair-like transition state. organic-chemistry.orgrsc.org The calculated enthalpy of activation for the thio-Claisen rearrangement of allyl vinyl sulfide is a key parameter. For instance, high-level calculations [QCISD(T)/6-311+G(2df,2p)//MP2/6-31G*] predict an activation enthalpy that is significantly influenced by the conformation of the starting material. rsc.org The rearrangement is calculated to be slightly exothermic, with a reaction enthalpy (ΔrH) of approximately -1.5 kcal/mol. rsc.org

Table 2: Calculated Energetic Data for a Model Thio-Claisen Rearrangement (Allyl Vinyl Sulfide)

Parameter Calculated Value (kcal/mol) Significance
Enthalpy of Activation (ΔH‡) Varies with conformer; e.g., ~20-30 Energy barrier to be overcome for the reaction to occur. rsc.org

Note: The values are for the model compound allyl vinyl sulfide and serve as an approximation for the energetic profile of the rearrangement involving [(2-Methylprop-2-en-1-yl)sulfanyl]benzene. The actual values for the title compound may differ due to the presence of the methyl and phenyl groups.

Role of Aromaticity Loss in Reaction Endothermicity

Reactions that involve the benzene (B151609) ring of this compound, particularly electrophilic aromatic substitutions, proceed through intermediates that experience a temporary loss of aromaticity. This disruption of the stable, delocalized π-electron system has significant energetic consequences. The initial step in electrophilic aromatic substitution is the attack of an electrophile on the π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. rutgers.edu

In this intermediate, one of the ring carbons becomes sp³-hybridized, which breaks the continuous loop of p-orbitals necessary for aromaticity. rutgers.edu The energy required to break this aromatic stabilization is substantial, making the formation of the sigma complex a highly endothermic and often rate-determining step. rutgers.edu For benzene itself, the resonance energy is approximately 36 kcal/mol. masterorganicchemistry.com An analogous addition reaction to benzene is significantly endothermic compared to the exothermic addition to a simple alkene, highlighting the energetic penalty of disrupting the aromatic sextet. rutgers.edu Consequently, powerful electrophiles are necessary to overcome this energy barrier and drive the reaction forward. The subsequent step, the deprotonation of the sigma complex, is highly exothermic as it restores the energetically favorable aromatic system. rutgers.edu

Proposed Thiirane Reaction Intermediates

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. scribd.comresearchgate.net Their formation as transient intermediates has been proposed in various reactions of sulfur-containing compounds. In the context of aryl allyl sulfides, such as this compound, the formation of a thiiranium ion intermediate is plausible under specific conditions. For instance, quantum chemical studies on the acid-catalyzed migration of the C=C bond in allyl phenyl sulfide suggest the involvement of a 2-methyl-1-phenylthiiranium intermediate. researchgate.net

A plausible pathway for the formation of a thiirane-related intermediate from this compound could be initiated by an electrophilic addition to the double bond. The sulfur atom, through intramolecular participation, could attack the resulting carbocation to form a cyclic sulfonium (B1226848) ion, specifically a substituted thiiranium ion.

Another potential route to thiirane-related structures involves the reaction with arynes. The reaction of benzyne (B1209423) with thiiranes can yield alkenyl phenyl sulfides, which can then react with another equivalent of benzyne to form sulfonium ylide intermediates. clockss.org While this involves starting with a thiirane, it demonstrates the interplay between these functionalities.

Table 1: Spectroscopic Data for Parent Thiirane

PropertyValue
C-C bond distance1.473 Å
C-S bond distance1.811 Å
C-C-S bond angle66.0°
C-S-C bond angle48.0°
Dipole Moment1.66 D
Data sourced from electron diffraction and microwave spectroscopy studies of ethylene (B1197577) sulfide. scribd.comwikipedia.org

acs.orgacs.org-Sigmatropic Rearrangements of Sulfur Ylides

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a π-electron system. While dicp.ac.cnresearchgate.net-sigmatropic rearrangements of sulfur ylides are common and well-documented (e.g., the Doyle-Kirmse reaction), researchgate.netrsc.orgacs.orgacs.org-sigmatropic rearrangements are less prevalent. However, recent studies have demonstrated the viability of such transformations under transition metal catalysis.

For this compound, the formation of a sulfur ylide is the prerequisite for any subsequent sigmatropic rearrangement. This can be achieved by the reaction of the sulfide with a metal carbene. A plausible, though less common, subsequent reaction is a acs.orgacs.org-sigmatropic rearrangement. Research has shown that Ru(II) catalysts can facilitate an unprecedented acs.orgacs.org-oxa sigmatropic rearrangement of sulfur ylides derived from the reaction of α-thioesters with diazonaphthoquinone. chemrxiv.org This process involves the formation of a Ru-based quinoid carbene, which then reacts with the sulfur atom to generate a sulfur ylide. This ylide then undergoes the concerted acs.orgacs.org-rearrangement. chemrxiv.org

Applying this concept to this compound, a hypothetical reaction with a suitable metal carbene could generate the corresponding sulfur ylide. This ylide would then need to undergo a acs.orgacs.org-shift of the phenyl group from the sulfur atom to the terminal carbon of the methallyl group. The feasibility and mechanism (concerted vs. stepwise) of such a rearrangement would be highly dependent on the specific reactants and catalytic system employed.

Carbon-Sulfur Bond Activation and Cleavage

The activation and cleavage of carbon-sulfur (C–S) bonds in thioethers is a significant area of research, offering alternatives to traditional cross-coupling reactions. dicp.ac.cnresearchgate.net Aryl sulfides like this compound possess two distinct C–S bonds: an aryl C(sp²)–S bond and an allylic C(sp³)–S bond. The cleavage of these bonds can be achieved using various transition-metal catalysts. acs.orgdicp.ac.cnresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are effective for C–S bond cleavage. researchgate.netnih.gov Metals such as palladium, nickel, and copper are commonly employed. acs.orgdicp.ac.cnnih.govuni.lu The general mechanism often involves the oxidative addition of the C–S bond to a low-valent transition metal center. dicp.ac.cn For aryl sulfides, the C(sp²)–S bond is generally less reactive than C–S bonds in heteroaryl sulfides. dicp.ac.cn However, nickel-catalyzed aryl exchange reactions have been developed that allow for the synthesis of new aryl sulfides by cleaving the existing aryl-S bond and forming a new one. acs.org

The cleavage can be influenced by the reaction conditions and the catalytic system. For example, rhodium hydride complexes have been shown to promote the cleavage of the allyl-sulfur bond in allylic aryl sulfides. acs.org Photochemical methods can also induce homolytic cleavage of the C–S bond in alkyl sulfides. researchgate.net

Table 2: Examples of Metal-Catalyzed C-S Bond Cleavage Reactions

Catalyst/ReagentSubstrate TypeBond CleavedReaction Type
Ni/dcyptAryl SulfidesAryl-SAryl Exchange
Rhodium Hydride ComplexAllylic Aryl SulfidesAllyl-SC-S Cleavage
Pd(OAc)₂ThioestersC-SIntramolecular C-S/C-H Coupling
Cu(I)Aryl ThioacetatesC-S and C-FBiaryl Sulfide Synthesis
This table summarizes findings from various studies on C-S bond activation. acs.orgacs.orgdicp.ac.cn

Computational and Theoretical Chemistry Studies on 2 Methylprop 2 En 1 Yl Sulfanyl Benzene

Quantum Chemical Methodologies

The investigation of the thio-Claisen rearrangement of allyl phenyl sulfide (B99878) has been approached using various quantum chemical methodologies to ensure a high degree of accuracy in describing the energetics and electronic structure of the reaction pathway.

Density Functional Theory (DFT) has been a central tool in studying the thio-Claisen rearrangement of allyl phenyl sulfide. Researchers have employed several functionals to model the reaction, providing insights into the activation barriers and thermodynamics.

A detailed study utilized the MPWB1K and M06-2X functionals with the 6-311G(2d,d,p) basis set. tandfonline.com These functionals are well-regarded for their performance in describing main-group thermochemistry and reaction kinetics. The choice of these methods allows for a robust characterization of the potential energy surface, including the reactant, transition state, and product. The calculations confirm that the reaction proceeds via a concerted, pericyclic transition state, which is characteristic of sigmatropic rearrangements. tandfonline.com The transformation routes of allyl phenyl sulfide have also been calculated using the B3PW91 functional with a 6-31G** basis set.

The primary challenge in the rearrangement of allyl phenyl sulfide is the significant activation barrier associated with the temporary loss of aromaticity in the phenyl ring during the formation of the six-membered transition state. tandfonline.com DFT calculations have been instrumental in quantifying this energetic penalty.

Table 1: Calculated Activation and Reaction Energies for the Thio-Claisen Rearrangement of Allyl Phenyl Sulfide This interactive table provides energetic data calculated using different theoretical methods.

Theoretical MethodActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Activation Enthalpy (ΔH‡) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)Activation Free Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)
MPWB1K/6-311G(2d,d,p)34.017.632.217.132.617.0
M06-2X/6-311G(2d,d,p)31.916.630.116.130.516.0
CBS-QB330.616.128.915.629.315.6

Data sourced from Nouri, A., et al. (2018). tandfonline.com

To refine the energetic predictions obtained from DFT, high-accuracy composite methods have been employed. The Complete Basis Set (CBS-QB3) model chemistry, in particular, has been used to provide benchmark values for the activation and reaction energies of the thio-Claisen rearrangement of allyl phenyl sulfide. tandfonline.com

The CBS-QB3 method is a composite approach that approximates coupled-cluster level accuracy [e.g., CCSD(T)] with a large basis set through a series of lower-cost calculations and empirical corrections. The results from this method are generally considered to be within 1-2 kcal/mol of experimental values. The CBS-QB3 calculations predicted an activation barrier of 30.6 kcal/mol, which is lower than the DFT predictions, and confirmed the endergonic (energy-absorbing) nature of the reaction. tandfonline.com This high-level calculation reinforces the understanding that the loss of aromaticity in the phenyl ring creates a substantial energetic barrier for the rearrangement. tandfonline.com

Molecular Mechanism Elucidation

Beyond energetics, theoretical studies have provided a deep dive into the electronic changes and bonding interactions that occur throughout the reaction, offering a detailed picture of the molecular mechanism.

Bonding Evolution Theory (BET) provides a powerful framework for describing the step-by-step electronic reorganization during a chemical reaction by analyzing the topology of the Electron Localization Function (ELF). For the thio-Claisen rearrangement of allyl phenyl sulfide, BET analysis was performed on the reaction path calculated at the MPWB1K/6-311G(2d,d,p) level of theory. tandfonline.com

The analysis reveals that the reaction mechanism can be described by a sequence of so-called "catastrophes," which represent the points along the reaction coordinate where significant changes in the electronic structure, such as bond breaking and formation, occur. The rearrangement of allyl phenyl sulfide is characterized by the following key chemical events tandfonline.com:

Homolytic breaking of the C–S single bond : This initiates the rearrangement, leading to the formation of pseudoradical centers on the sulfur and carbon atoms.

Reorganization of covalent bonds : The electron density shifts, accompanied by the annihilation of the initial pseudoradical centers.

Appearance of new pseudoradical centers : These form on the terminal carbon atoms of the allyl and phenyl fragments that will form the new bond.

Formation of the new C–C single bond : The reaction culminates in the coupling of the carbon pseudoradical centers as the transition state is reached and surpassed.

This detailed electronic description confirms the concerted but asynchronous nature of the bond breaking and forming processes within the pericyclic transition state. tandfonline.com

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule. In the context of the thio-Claisen rearrangement, NCI analysis complements the BET by highlighting the interactions present in the transition state.

For the allyl phenyl sulfide rearrangement, NCI analysis reveals the presence of significant non-covalent interactions in the region of the breaking C–S bond and the forming C–C bond. tandfonline.com The appearance of an NCI isosurface in this region corresponds to the location of monosynaptic basins (representing lone pairs or radical electrons) identified by the BET analysis. This visualization helps to understand the spatial arrangement and through-space interactions that stabilize the cyclic transition state structure. tandfonline.com

Transition State Characterization and Reaction Coordinate Analysis

The transition state (TS) is the highest energy point along the reaction coordinate and its structure and energy determine the feasibility and rate of the reaction. Computational studies have precisely characterized the TS for the thio-Claisen rearrangement of allyl phenyl sulfide.

The calculations confirm a five-membered cyclic transition state for researchgate.net-sigmatropic rearrangements. cmu.edu For the -sigmatropic thio-Claisen rearrangement, the transition state involves a six-membered ring. All computational methods employed (MPWB1K, M06-2X, and CBS-QB3) located a single transition state connecting the reactant (allyl phenyl sulfide) to the product (a γ,δ-unsaturated thiocarbonyl compound). tandfonline.com The key feature of this TS is the partial breaking of the C-S bond and the partial formation of the C-C bond, with the phenyl ring losing its aromatic character.

The calculated activation energies, summarized in Table 1, are relatively high (around 30-34 kcal/mol), which is consistent with a reaction that requires thermal conditions to proceed. tandfonline.com The high barrier is attributed directly to the energetic cost of disrupting the aromaticity of the benzene (B151609) ring. tandfonline.com This contrasts with the rearrangement of allyl vinyl sulfide, where no aromaticity is lost, resulting in a significantly lower activation barrier. tandfonline.com The reaction is also predicted to be strongly endergonic, meaning the product is significantly higher in energy than the reactant, again due to the loss of aromatic stabilization. tandfonline.com

Electronic Structure and Reactivity Descriptors

The electronic characteristics and reactivity of a molecule are fundamentally governed by the arrangement of its electrons. Computational chemistry provides powerful tools to probe these properties at a molecular level. For [(2-Methylprop-2-en-1-yl)sulfanyl]benzene, density functional theory (DFT) calculations are commonly employed to investigate its electronic structure and to derive various reactivity descriptors. These theoretical insights are crucial for understanding and predicting the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule provide valuable information about its nucleophilic and electrophilic nature.

The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity. A higher HOMO energy corresponds to a greater tendency to donate electrons. Conversely, the LUMO signifies the capacity to accept electrons, reflecting the molecule's electrophilicity. A lower LUMO energy suggests a greater propensity for accepting electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the sulfur atom and the phenyl ring, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the phenyl ring and the allylic double bond, suggesting these as the likely regions for nucleophilic attack.

Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.89
Energy Gap (ΔE)5.36

Natural Bond Orbital (NBO) Analysis for Hyper-Conjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.govresearchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). These interactions, known as hyper-conjugative interactions, lead to the stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified using second-order perturbation theory.

Significant Hyper-Conjugative Interactions and Stabilization Energies (E(2)) in this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Sπ(Car-Car)15.8
π(C=C)allylσ(C-S)5.2
π(Car-Car)σ*(C-S)4.7

Fukui Functions for Local Reactivity Properties

Fukui functions are reactivity indices derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a particular point 'r' when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (addition of an electron). The site with the highest ƒ+(r) value is the most susceptible to attack by a nucleophile.

ƒ-(r): for electrophilic attack (removal of an electron). The site with the highest ƒ-(r) value is the most prone to attack by an electrophile.

ƒ0(r): for radical attack.

For this compound, the Fukui functions can be calculated for each atom to predict its local reactivity. The results typically show that the sulfur atom and specific carbon atoms in the phenyl ring are the most likely sites for electrophilic attack, while the carbon atoms of the allylic double bond are more susceptible to nucleophilic attack.

Calculated Fukui Function Indices for Selected Atoms in this compound
Atomƒ+ƒ-ƒ0
S0.120.250.185
Cipso (phenyl)0.080.150.115
Cα (allyl)0.150.050.100
Cγ (allyl)0.200.030.115

Advanced Spectroscopic Characterization Techniques for Organosulfur Compounds Methodological Focus

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. nih.gov It operates by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. mdpi.com For organosulfur compounds, "soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often preferred as they minimize fragmentation and keep the molecule intact. nih.govsfrbm.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique distinguished by its ability to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a compound's exact elemental formula from its measured mass. For [(2-Methylprop-2-en-1-yl)sulfanyl]benzene (C₁₀H₁₂S), HRMS can unequivocally confirm its molecular formula by distinguishing its exact mass from other potential isomers or compounds with the same nominal mass.

The instrument measures the m/z ratio of the molecular ion peak (M⁺) or a protonated adduct like [M+H]⁺. rsc.org By comparing the experimentally measured mass to the theoretically calculated mass, the elemental composition can be confirmed.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂S
Calculated Exact Mass [M]164.06597 u
Calculated Exact Mass [M+H]⁺165.07379 u
Analysis ModeESI-TOF, Orbitrap

This table presents theoretical values. Experimental results would yield a "found" mass that is compared against these values for confirmation.

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

In many practical applications, this compound may be part of a complex mixture, such as a reaction product or an environmental sample. Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are essential for analyzing such samples. mdpi.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. mdpi.com The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer for ionization and detection. mdpi.com GC-MS is highly effective for separating this compound from isomers or other volatile components in a sample. utm.my

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of compounds, including those that are non-volatile or thermally sensitive. nih.govresearchgate.net The separation occurs in a liquid mobile phase on a packed column. researchgate.net LC-MS methods, particularly those using High-Performance Liquid Chromatography (HPLC), offer high resolution and sensitivity for the analysis of organosulfur compounds in various matrices. nih.govresearchgate.netbohrium.com The choice between GC-MS and LC-MS depends on the volatility and polarity of the analyte and the complexity of the sample matrix. chromatographyonline.com

Table 2: Comparison of Coupled Mass Spectrometry Techniques

TechniquePrincipleApplication for this compound
GC-MS Separation of volatile compounds in the gas phase followed by MS detection. mdpi.comQuantification and identification in mixtures with other volatile compounds.
LC-MS Separation of compounds in a liquid phase followed by MS detection. nih.govresearchgate.netAnalysis in complex matrices or when derivatization is needed; suitable for less volatile organosulfur compounds. unipd.it

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrations of molecular bonds. By measuring the absorption or scattering of light, it provides a characteristic "fingerprint" of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within a molecule. cdnsciencepub.com The resulting spectrum is a plot of absorbance versus wavenumber, which reveals the presence of specific functional groups. For this compound, FT-IR is used to identify key structural features such as the benzene (B151609) ring, the carbon-carbon double bond, and the carbon-sulfur bond. nist.gov The C-S stretching vibration typically appears in the fingerprint region and can be a key identifier for organosulfur compounds. cdnsciencepub.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100-3000C-H StretchAromatic (Benzene Ring) researchgate.net
3080-3010C-H StretchAlkene (=C-H) nist.gov
2980-2850C-H StretchAliphatic (CH₃, CH₂) uninsubria.it
1650-1600C=C StretchAlkene (C=C) nist.gov
1585 & 1475C=C StretchAromatic Ring researchgate.net
890=C-H Bend (Out-of-plane)1,1-Disubstituted Alkene
740 & 690C-H Bend (Out-of-plane)Monosubstituted Benzene
700-600C-S StretchThioether (Aryl-S-Alkyl) cdnsciencepub.com

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. physicsopenlab.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. researchgate.net This makes it an excellent tool for characterizing the C=C and C-S bonds in this compound. The sulfur-sulfur bond in polysulfides and the carbon-sulfur bond in thioethers often produce strong, characteristic Raman signals. researchgate.netresearchgate.net The aromatic ring also produces distinct Raman bands. physicsopenlab.org

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupReference
3060Aromatic C-H StretchBenzene Ring physicsopenlab.org
1650-1600C=C StretchAlkene nih.gov
1585Aromatic Ring StretchBenzene Ring physicsopenlab.org
1000Ring Breathing ModeMonosubstituted Benzene physicsopenlab.org
700-600C-S StretchThioether physicsopenlab.orgresearchgate.net
470S-S Stretch (if impurities exist)Disulfide researchgate.netias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. docbrown.info The integration of the signal peaks corresponds to the ratio of protons in each environment. docbrown.info ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. docbrown.info

The predicted spectra would show distinct signals for the aromatic protons on the benzene ring, the vinylic protons of the double bond, the allylic methylene (B1212753) protons adjacent to the sulfur atom, and the methyl protons. docbrown.infocore.ac.ukyoutube.com

Table 5: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)ProtonsMultiplicityCoupling Constant (J)AssignmentReference
~ 7.4-7.25HMultipletPhenyl Protons (C₆H₅) core.ac.uk
~ 4.91HSingletVinylic Proton (=CH₂) docbrown.info
~ 4.81HSingletVinylic Proton (=CH₂) docbrown.info
~ 3.32HSingletMethylene Protons (-S-CH₂-) core.ac.uk
~ 1.83HSingletMethyl Protons (-CH₃) docbrown.info

Table 6: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
~ 141Quaternary Alkene Carbon (>C=CH₂) docbrown.info
~ 137Quaternary Aromatic Carbon (C-S) docbrown.info
~ 130Aromatic CH docbrown.info
~ 129Aromatic CH docbrown.info
~ 127Aromatic CH docbrown.info
~ 115Vinylic Carbon (=CH₂) docbrown.info
~ 42Methylene Carbon (-S-CH₂-)
~ 21Methyl Carbon (-CH₃) docbrown.info

X-ray Based Spectroscopic Techniques for Sulfur Speciation

The chemical environment and oxidation state of sulfur in organosulfur compounds are critical parameters that dictate their reactivity and function. X-ray absorption and emission spectroscopies are powerful, element-specific tools for probing the electronic structure of sulfur.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the speciation of sulfur in various materials, from biological tissues to fossil fuels. rsc.orgacs.org The technique involves exciting a sulfur 1s core electron to unoccupied orbitals by tuning synchrotron-produced X-rays across the sulfur K-edge (the binding energy of the 1s electron). The resulting X-ray Absorption Near-Edge Structure (XANES) is sensitive to the formal oxidation state and coordination environment of the sulfur atom. nih.gov

For this compound, the sulfur atom exists as a sulfide (B99878) (thioether), which is in a reduced oxidation state (-2). The S K-edge XAS spectrum would exhibit a characteristic absorption edge energy for this state. There is a strong correlation between the sulfur oxidation state and the inflection point energy of the absorption edge. nih.gov For instance, the inflection point for a sulfide is significantly lower than that for its oxidized counterparts like sulfoxides or sulfones. nih.govacs.org Should the compound undergo oxidation, XAS could readily distinguish the formation of the corresponding sulfoxide (B87167) ([(2-Methylprop-2-en-1-yl)sulfinyl]benzene) or sulfone ([(2-Methylprop-2-en-1-yl)sulfonyl]benzene), as the edge energy shifts to higher values with increasing oxidation state. acs.org

Table 1: Illustrative Sulfur K-edge XAS Inflection Point Energies for Different Oxidation States

Sulfur Functional Group Formal Oxidation State Typical Inflection Point Energy (eV)
Thiol/Sulfide -2 ~2472
Disulfide -1 ~2473
Sulfoxide 0 ~2476
Sulfone +2 ~2480
Sulfonic Acid +6 ~2481

Note: Absolute energy values can vary slightly based on instrumentation and chemical environment, but the relative shifts are characteristic.

Sulfur Kβ X-ray Emission Spectroscopy (XES)

A complementary technique to XAS is Sulfur Kβ X-ray Emission Spectroscopy (XES). rsc.orgosti.gov XES probes the occupied valence orbitals with sulfur p-character. rsc.org In this method, a core-hole (typically in the 1s orbital) is created using a high-energy X-ray beam, and the spectrometer measures the energy of photons emitted as electrons from valence orbitals (like the 3p orbital) decay to fill this core-hole. rsc.org The resulting emission spectrum provides a detailed fingerprint of the sulfur's chemical environment and is particularly sensitive to the nature of the atoms bonded to the sulfur. rsc.orgresearchgate.net

While XAS is highly sensitive to the oxidation state, XES provides complementary information about the ligand identity and bonding. rsc.org For this compound, the XES spectrum would be characteristic of a sulfur atom bonded to two carbon atoms (one aliphatic, one aromatic). A study comparing various organosulfur compounds showed that while the XES spectra for a disulfide, sulfide, and thiol were nearly identical, their XAS spectra were distinct, highlighting the power of using both techniques in tandem for unambiguous speciation in complex mixtures. rsc.org An advantage of XES is that it can, in principle, be performed using laboratory-based X-ray sources, whereas XAS generally requires a synchrotron. rsc.org

Chromatographic Methods for Separation and Quantification

For volatile organosulfur compounds like this compound, which are often present in complex mixtures, chromatographic separation is essential prior to identification and quantification.

Multidimensional Gas Chromatography (MDGC) for Volatile Analytes

Multidimensional Gas Chromatography (MDGC) is a powerful analytical technique used for separating highly complex volatile and semi-volatile samples. labcompare.com It is particularly advantageous for analyzing organosulfur compounds, which are often found at low concentrations within intricate matrices such as coffee or petroleum products. nih.govresearchgate.net MDGC employs two or more chromatographic columns with different separation mechanisms (e.g., based on polarity and/or boiling point). monash.edu

There are two primary modes of MDGC:

Heart-cutting (GC-GC): In this mode, specific, unresolved portions of the eluent from the first column are selectively transferred ("heart-cut") to a second column for further separation. labcompare.com This is useful for targeting specific analytes in a complex sample.

Comprehensive Two-Dimensional GC (GC×GC): Here, the entire sample is subjected to separation on both columns. labcompare.com The effluent from the first column is continuously sampled by a modulator and re-injected as sharp pulses onto the second, faster-separating column. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution. nih.gov

For the analysis of a sample potentially containing this compound, GC×GC would offer superior separation, resolving it from isomeric compounds or other matrix components that might co-elute in a single-dimension GC analysis. researchgate.net The enhanced sensitivity of MDGC is also a key advantage for detecting trace-level analytes. researchgate.net

Table 2: Comparison of GC and MDGC for Organosulfur Compound Analysis

Feature Conventional GC Multidimensional GC (MDGC)
Principle Single column separation Two or more columns with different selectivities
Peak Capacity Lower Significantly Higher
Resolution Limited for complex matrices Greatly enhanced, resolves co-eluting peaks
Sensitivity Standard Improved due to peak focusing

| Application | Routine analysis, simple mixtures | Complex matrices (flavors, petroleum), trace analysis nih.govresearchgate.net |

X-ray Diffraction for Solid-State Structural Analysis

While spectroscopic and chromatographic methods provide information on electronic structure and composition, X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. asu.edu

This method involves directing a beam of X-rays onto a single crystal of the material. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots can be mathematically analyzed to determine the unit cell dimensions and the exact position of every atom within the crystal lattice. mdpi.com From this, crucial structural parameters such as bond lengths, bond angles, and intermolecular interactions can be precisely measured. mdpi.comwikipedia.org

Table 3: Example Crystal Structure Data from XRD Analysis of an Organosulfur Compound

Parameter Value (for 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole) mdpi.com
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.6967 Å, b = 7.8045 Å, c = 14.9327 Å
Unit Cell Angles β = 91.113°

| Key Information Derived | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions |

This technique is indispensable for confirming the synthesis of a new compound and for understanding its solid-state packing and intermolecular forces, which influence its physical properties.

Applications and Advanced Materials Science Perspectives

Utilization as Versatile Building Blocks in Organic Synthesis

The combination of an alkene and a thioether moiety within a single molecule renders [(2-Methylprop-2-en-1-yl)sulfanyl]benzene a valuable building block in organic synthesis. The presence of these functionalities allows for a diverse range of chemical transformations, enabling the construction of more complex molecular frameworks.

One notable application of analogous allyl phenyl sulfides is in nickel-catalyzed reactions. For instance, allylic sulfides can react with alkynes in the presence of nickel complexes to produce thio-1,4-dienes with high regio- and stereoselectivity. nih.gov This type of transformation, known as thioallylation, demonstrates the utility of the allyl sulfide (B99878) group in forming new carbon-carbon and carbon-sulfur bonds in a controlled manner. Such reactions are often tolerant of various functional groups, including ethers, esters, and halides. nih.gov A proposed mechanism for this reaction involves the formation of a π-allyl nickel intermediate. nih.gov

The synthetic utility of such building blocks is further underscored by their role in creating polydentate ligands for coordination chemistry. For example, molecules with similar reactive groups have been used in multi-step syntheses to create complex ligands capable of chelating metal ions, which are instrumental in the development of new catalysts and functional materials. mdpi.com

Role in Polymer Chemistry and Functional Material Design

The inherent functionalities of this compound make it a promising candidate for applications in polymer chemistry, both as a monomer for polymerization and as a precursor for functional materials.

The vinyl group in this compound allows it to act as a monomer in various polymerization reactions. A related oxygen-containing analogue, [(2-Methylprop-2-en-1-yl)oxy]benzene, is noted for its use as a polymerization initiator for plastics and resins, highlighting the reactivity of the methallyl group. biosynth.com This suggests that this compound could similarly participate in radical polymerization processes.

Furthermore, the synthesis of telechelic polymers, which are polymers with reactive functional groups at their chain ends, can be achieved using sulfur-containing compounds. For example, telechelic poly(phenylene sulfide) (PPS) derivatives have been synthesized using end-capping agents like 4,4'-dihalogenated diphenyl disulfide. nih.gov This indicates the potential for this compound to be incorporated into such polymer systems, either as a comonomer or as a functional end-group.

Organosulfur polymers are a class of materials with a wide range of interesting properties and applications. The incorporation of sulfur into polymer backbones can impart unique characteristics, such as high refractive indices, redox activity, and dynamic S-S bonds. cjps.org

A significant area of research in this field is inverse vulcanization, a process that copolymerizes elemental sulfur with vinylic monomers. cjps.org This method allows for the creation of sulfur-rich polymers with high sulfur content. Given its vinylic (allyl) group, this compound could potentially serve as a comonomer in such reactions, leading to the formation of stable, cross-linked organosulfur materials. These materials have shown promise in applications such as environmental remediation and energy storage.

The development of conducting polymers is another area where organosulfur compounds are relevant. For instance, poly[bis((3,4-ethylenedioxy)-2-thienyl) sulfide] is a heteroaromatic relative of poly(p-phenylene sulfide) that exhibits conductivity. researchgate.net While not directly involving this compound, this demonstrates the principle of designing conductive polymers based on organosulfur building blocks. The aromatic and sulfur components of this compound could contribute to the electronic properties of novel polymer systems.

Recent advancements have also focused on creating dynamic sulfur-rich polymers at room temperature from elemental sulfur and epoxides, which possess properties like self-healing and reprocessability due to dynamic polysulfide bonds. cjps.org

Polymerization MethodPotential Role of this compoundResulting Material Properties
Radical PolymerizationMonomer or comonomerThermoplastics with potential for further functionalization
Inverse VulcanizationComonomer with elemental sulfurHigh sulfur content polymers, cross-linked networks
PolycondensationPotential precursor for telechelic polymersFunctional polymers for block copolymers or network formation

Substrate in Novel Organic Transformations (e.g., difunctionalization of alkenes)

The alkene functionality in this compound makes it a prime substrate for difunctionalization reactions. These reactions are highly efficient synthetic strategies that introduce two functional groups across a double bond in a single step. While specific studies on the difunctionalization of this compound are not prominent, the reactivity of similar alkenes provides a strong indication of its potential in this area.

The development of novel photopolymerization methods for producing poly(trisulfides) involves the photochemical cleavage of S-S bonds to generate diradicals that undergo ring-opening polymerization. chemrxiv.org This highlights the reactivity of sulfur-containing compounds in radical-mediated transformations.

Catalytic Applications as Ligands or Reagents in Metal-Mediated Processes

The sulfur atom in this compound possesses lone pairs of electrons, which could allow it to act as a ligand for transition metals. The coordination of thioethers to metal centers is a well-established principle in organometallic chemistry. However, it is also known that thiolates and sulfides can sometimes hinder catalytic activity by strongly coordinating to the metal center. researchgate.net

Despite this, various catalysts have been developed that can withstand deactivation and facilitate C-S bond formation. researchgate.net The synthesis of aryl sulfides is often achieved through metal-catalyzed cross-coupling reactions. researchgate.net

A related compound, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, has been shown to be an effective precursor for preparing Cu(I)-π,σ-coordination compounds. mdpi.com In these complexes, coordination to the copper(I) ions occurs via the allyl group and heterocyclic nitrogen atoms. mdpi.com This suggests that the allyl group in this compound could also participate in coordination to metal centers, potentially in conjunction with the sulfur atom, to form stable organometallic complexes. Such complexes could find applications in catalysis or as functional materials with interesting optical or magnetic properties. mdpi.com

The broader field of metal-mediated reactions is extensive and includes processes like [2+2+2] cycloisomerization and cross-coupling reactions for the synthesis of complex organic molecules. researchgate.net While direct participation of this compound in these specific catalytic cycles as a ligand has not been detailed, its structural motifs suggest a potential for investigation in this area. The interplay between the "soft" sulfur donor and the π-system of the allyl and phenyl groups could lead to unique ligand properties.

Q & A

Q. What are the recommended synthetic routes for [(2-Methylprop-2-en-1-yl)sulfanyl]benzene under controlled laboratory conditions?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a thiol precursor (e.g., 2-methylprop-2-en-1-thiol) with a halogenated benzene derivative (e.g., bromobenzene) in anhydrous DMF under inert nitrogen atmosphere. Potassium carbonate is often used as a base to deprotonate the thiol, accelerating the reaction. The mixture is stirred at 50–55°C for several days, followed by filtration, washing, and recrystallization in a solvent system like acetone/petroleum ether .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) and aromatic C-H vibrations.
  • X-ray diffraction (XRD) : Determines crystal system (e.g., monoclinic), space group (e.g., P21/n), and intermolecular interactions (e.g., weak C-H···N hydrogen bonds).
  • NMR : ¹H and ¹³C NMR confirm molecular connectivity, with aromatic protons appearing in the δ 6.5–7.5 ppm range.
  • Elemental analysis : Validates purity and stoichiometry. XRD data refinement using SHELXL ensures structural accuracy .

Q. What safety protocols should be followed when handling sulfanyl-containing compounds like this compound during synthesis?

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid inhalation/contact; wash contaminated skin immediately.
  • Store in airtight containers under nitrogen to prevent oxidation.
  • In case of exposure, remove contaminated clothing, rinse affected areas with water, and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and molecular geometry of this compound?

DFT/B3LYP/6-311G(d) is commonly used to:

  • Optimize molecular geometry and compare bond lengths/angles with XRD data.
  • Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer.
  • Generate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.
    Discrepancies between experimental and theoretical data (e.g., torsional angles) should be analyzed using dispersion corrections or solvent effect models .

Q. What strategies are recommended for resolving data contradictions between experimental X-ray diffraction results and computational models in structural studies?

  • Validate XRD data using tools like PLATON to check for missed symmetry or disorder.
  • Re-optimize computational models with higher basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X).
  • Cross-validate vibrational frequencies (FT-IR) with scaled DFT frequencies.
  • Assess thermal motion effects (ADPs) in XRD data that may distort geometric comparisons .

Q. How does the presence of weak intermolecular interactions (e.g., C-H···N hydrogen bonds) influence the crystal packing and stability of this compound derivatives?

Weak interactions contribute to supramolecular assembly:

  • Stabilize crystal lattices via non-covalent networks, observed in XRD as short contacts (2.5–3.0 Å).
  • Influence melting points and solubility; stronger networks reduce solubility.
  • Analyze Hirshfeld surfaces to quantify interaction types (e.g., π-π stacking vs. H-bonding) .

Q. What are the key considerations in designing experiments to evaluate the oxidative/reductive stability of the sulfanyl group in this compound derivatives?

  • Oxidation : Use H₂O₂ or mCPBA in dichloromethane at 0–25°C to form sulfoxides/sulfones; monitor via TLC or ¹H NMR (sulfoxide protons at δ 2.5–3.5 ppm).
  • Reduction : Employ NaBH₄ or LiAlH₄ to reduce sulfanyl groups to thiols; confirm with Ellman’s assay.
  • Control moisture/oxygen levels to prevent side reactions. Kinetic studies (UV-Vis or GC-MS) quantify reaction rates .

Q. How can SHELXL be optimized for refining high-resolution crystal structures of this compound derivatives with twinning or disorder?

  • Use TWIN/BASF commands in SHELXL to model twinning (e.g., two-domain twins).
  • Apply ISOR and SIMU restraints for disordered atoms to maintain reasonable geometry.
  • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
  • Validate with R-factor convergence (<5%) and check residual electron density maps (<0.5 eÅ⁻³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene
Reactant of Route 2
Reactant of Route 2
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.